Sourcing an arsenic speciation standard that co-elutes with arsenobetaine under standard conditions introduces quantification errors in seafood and rice analysis. Tetramethylarsonium (CAS 27742-38-7) solves this with baseline chromatographic resolution from arsenobetaine and arsenocholine in under 12 minutes via ion-pairing or cation-exchange HPLC [Local Evidence].
• LOD of 7.6 ng in HPLC-AAS enables trace-level quantification in complex matrices [Local Evidence].
• Constitutes up to 87.1% of water-soluble arsenic in marine organisms; essential for accurate dietary exposure assessment [Local Evidence].
• Supplied as a certified reference standard with purity ≥95%; ready-to-use for ICP-MS speciation workflows. Immediate global shipping available.
Molecular FormulaC4H12As+
Molecular Weight135.06 g/mol
CAS No.27742-38-7
Cat. No.B1217432
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Tetramethylarsonium
CAS
27742-38-7
Synonyms
tetramethylarsonium tetramethylarsonium iodide
Molecular Formula
C4H12As+
Molecular Weight
135.06 g/mol
Structural Identifiers
SMILES
C[As+](C)(C)C
InChI
InChI=1S/C4H12As/c1-5(2,3)4/h1-4H3/q+1
InChIKey
NZTXPNNZHAACBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
50 mg / 500 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Tetramethylarsonium: Key Characteristics and Standard Role
Tetramethylarsonium [(CH₃)₄As⁺] is a fully methylated, cationic organoarsenic compound that serves as a critical reference standard in environmental and biological arsenic speciation analysis [1]. As the arsenic analogue of the ubiquitous tetramethylammonium cation [2], it occurs naturally in marine organisms, particularly sea anemones, where it can constitute up to 87.1% of the water-soluble arsenic fraction [3]. Unlike more toxic inorganic arsenic species, tetramethylarsonium demonstrates a distinct toxicological profile, with acute oral LD₅₀ values in mice (as the iodide salt) reported at 890 mg/kg [4], positioning it as a key marker compound for differentiating organic versus inorganic arsenic exposure in food safety and environmental monitoring workflows.
Arsenic speciation standardCertified reference for HPLC speciation of organic arsenic in food, water, and marine samples
Genotoxicity reference compoundDistinct DNA-damage positive control for arsenic hazard identification and SAR studies
Crystallographic templateArsonium cation for orthorhombic superoxide ammoniates and molecular conductors
[1] Le, X.C., Ma, M. (1998). Speciation of arsenic compounds by using ion-pair chromatography with atomic spectrometry and mass spectrometry detection. Journal of Chromatography A, 805(1-2), 55-64. View Source
[3] Sloth, J.J., Julshamn, K., Lundebye, A.K. (2007). Unusual arsenic speciation in sea anemones. Chemosphere, 66(8), 1534-1542. View Source
[4] Shiomi, K., Horiguchi, Y., Kaise, T. (1988). Acute toxicity and rapid excretion in urine of tetramethylarsonium salts found in some marine animals. Applied Organometallic Chemistry, 2(4), 385-389. View Source
Tetramethylarsonium: Why Substitution Fails
Tetramethylarsonium cannot be generically substituted with other organoarsenic species (e.g., arsenobetaine, arsenocholine, or trimethylarsine oxide) or its ammonium analogue (tetramethylammonium) due to fundamentally distinct chromatographic, toxicological, and material properties. In analytical speciation workflows, the tetramethylarsonium cation elutes as a discrete, baseline-resolved peak under optimized ion-pairing or cation-exchange conditions, enabling unambiguous quantification when present alongside structurally similar cations [1]. Toxicologically, tetramethylarsonium induces significant DNA damage in human lymphoblastoid cells (TK6) at 10 mM, whereas arsenobetaine, monomethylarsonic acid, and dimethylarsinic acid are non-genotoxic under identical assay conditions [2]. In materials science, substitution of tetramethylarsonium for tetramethylammonium in crystalline superoxide complexes alters the crystal system from monoclinic to orthorhombic [3], and in Pd(dmit)₂-based molecular conductors, the arsonium salt exhibits distinct electrical conductivity behavior [4]. These cross-domain differences underscore the necessity of procuring and utilizing the precise tetramethylarsonium cation for applications where analytical specificity, toxicological classification, or crystallographic outcomes are critical.
Chromatographic resolution
Replacement with arsenobetaine or arsenocholine may cause co‑elution under standard ion‑pair conditions, preventing unambiguous speciation.
Genotoxicity classification
Tetramethylarsonium induces DNA damage in TK6 lymphoblastoid cells at 10 mM, whereas arsenobetaine, MMA, and DMA are non‑genotoxic — altering hazard assessment.
Crystal system shift
Substituting tetramethylammonium with tetramethylarsonium in superoxide ammoniates changes the crystal symmetry from monoclinic to orthorhombic, affecting material properties.
[1] Le, X.C., Ma, M. (1998). Speciation of arsenic compounds by using ion-pair chromatography with atomic spectrometry and mass spectrometry detection. Journal of Chromatography A, 805(1-2), 55-64. View Source
[2] Guillamet, E., Creus, A., Ponti, J., Sabbioni, E., Fortaner, S., Marcos, R. (2004). In vitro DNA damage by arsenic compounds in a human lymphoblastoid cell line (TK6) assessed by the alkaline Comet assay. Mutagenesis, 19(2), 129-135. View Source
[3] Dietzel, P.D.C., Kremer, R.K., Jansen, M. (2007). Superoxide compounds of the large pseudo-alkali-metal ions tetramethylammonium, -phosphonium, and -arsonium. Chemistry—An Asian Journal, 2(1), 66-75. View Source
[4] Kobayashi, A., Kim, H., Sasaki, Y., Murata, K., Kato, R., Kobayashi, H. (1990). Crystal and electronic structures of new molecular conductors tetramethylammonium and tetramethylarsonium complexes of Pd(dmit)₂. Journal of the Chemical Society, Faraday Transactions, 86(11), 1913-1919. View Source
Tetramethylarsonium: Head-to-Head Evidence
HPLC-AAS Detection Sensitivity vs. Other Organoarsenicals
In a comparative HPLC-thermochemical hydride generation-AAS study, the absolute limit of detection (LOD) for the tetramethylarsonium cation was determined to be 7.6 ng, which is substantially lower than those for the closely related organoarsenic cations arsenobetaine (13.3 ng) and arsenocholine (14.5 ng) [1].
HPLC‑AAS LODHead‑to‑head
7.6 ngvs13.3 – 14.5 ng
Supports lower detection limits for trace-level arsenic speciation
Procuring tetramethylarsonium as an analytical standard enables lower detection limits in HPLC-AAS workflows, translating to higher sensitivity for trace-level arsenic speciation in complex biological and environmental matrices.
[1] Blais, J.S., Momplaisir, G.M., Marshall, W.D. (1990). Determination of arsenobetaine, arsenocholine, and tetramethylarsonium cations by liquid chromatography-thermochemical hydride generation-atomic absorption spectrometry. Analytical Chemistry, 62(11), 1161-1166. View Source
Genotoxicity in Human Lymphoblastoid Cells
In a head-to-head alkaline Comet assay using the TK6 human lymphoblastoid cell line, tetramethylarsonium iodide (10 mM, 3 h exposure) induced a significant increase in tail moment—a direct measure of DNA damage—whereas arsenobetaine, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) produced no significant genotoxic effect under identical experimental conditions [1].
Genotoxicity in TK6 CellsHead‑to‑head
Genotoxic (10 mM)vsNon‑genotoxic
Supports hazard identification and SAR for organic arsenic genotoxicity
Alkaline Comet assay; 3 h exposure; arsenobetaine/MMA/DMA negative
Significant increase in tail moment (p<0.05) at 10 mM, 3 h exposure
Comparator Or Baseline
Arsenobetaine, monomethylarsonic acid (MMA), dimethylarsinic acid (DMA): No significant genotoxicity at 10 mM
Quantified Difference
Qualitative: Tetramethylarsonium is genotoxic; comparators are non-genotoxic at equivalent concentration and exposure duration.
Conditions
TK6 human lymphoblastoid cell line; 10 mM concentration; 3 h exposure duration; alkaline Comet assay (single-cell gel electrophoresis).
Why This Matters
This differential genotoxicity profile positions tetramethylarsonium as a critical reference compound for hazard identification in arsenic risk assessment and for mechanistic studies investigating the structure-activity relationship underlying arsenic-induced DNA damage.
[1] Guillamet, E., Creus, A., Ponti, J., Sabbioni, E., Fortaner, S., Marcos, R. (2004). In vitro DNA damage by arsenic compounds in a human lymphoblastoid cell line (TK6) assessed by the alkaline Comet assay. Mutagenesis, 19(2), 129-135. View Source
Crystal System Divergence in Superoxide Analogues
Compounds of the three large pseudo-alkali-metal cations tetramethylammonium, tetramethylphosphonium, and tetramethylarsonium with the superoxide radical anion were synthesized and structurally characterized. The ammonium salt, [N(CH₃)₄]-(O₂)·3NH₃, crystallizes in the monoclinic crystal system, whereas the arsonium salt, [As(CH₃)₄](O₂)·2NH₃, together with its phosphonium counterpart, belongs to the orthorhombic crystal system [1].
Crystal SystemHead‑to‑head
OrthorhombicvsMonoclinic
Enables orthorhombic superoxide framework research
Tetramethylammonium superoxide ammoniate: Monoclinic crystal system
Quantified Difference
Qualitative: Orthorhombic vs. monoclinic crystal symmetry.
Conditions
Synthesis via metathesis or ion exchange in liquid ammonia; single-crystal X-ray diffraction at low temperature.
Why This Matters
Substituting tetramethylammonium with tetramethylarsonium in superoxide materials leads to a fundamental change in crystal symmetry (monoclinic → orthorhombic), which can alter physical properties such as magnetic exchange pathways and mechanical stability. This makes tetramethylarsonium essential for researchers targeting orthorhombic superoxide frameworks.
[1] Dietzel, P.D.C., Kremer, R.K., Jansen, M. (2007). Superoxide compounds of the large pseudo-alkali-metal ions tetramethylammonium, -phosphonium, and -arsonium. Chemistry—An Asian Journal, 2(1), 66-75. View Source
Ion-Pair HPLC Baseline Resolution
Using a mixed ion-pair reagent mobile phase containing 10 mM hexanesulfonate and 1 mM tetraethylammonium hydroxide on a reversed-phase C₁₈ column, baseline resolution was achieved for a mixture of seven arsenic species including arsenate, arsenite, monomethylarsonic acid, dimethylarsinic acid, arsenobetaine, arsenocholine, and tetramethylarsonium ion. The complete separation of these anionic, cationic, and neutral species required only 12 minutes [1].
Ion‑Pair HPLC ResolutionMethod context
7 species resolved in 12 min
Supports unambiguous quantification in complex matrices
C18 column; hexanesulfonate/TEAH mobile phase; ICP‑MS
Baseline resolved from arsenocholine and arsenobetaine; total run time 12 min
Comparator Or Baseline
Arsenocholine and arsenobetaine co-elute or poorly resolve under alternative conditions
Quantified Difference
Qualitative: Baseline resolution of tetramethylarsonium from five other arsenic species in a single 12-minute run.
Conditions
Reversed-phase C₁₈ column; mobile phase: 10 mM hexanesulfonate + 1 mM tetraethylammonium hydroxide; ICP-MS detection.
Why This Matters
This validated, high-resolution separation protocol demonstrates that tetramethylarsonium can be unambiguously quantified in complex mixtures containing structurally similar organoarsenic cations, making it an indispensable standard for regulatory food safety and environmental monitoring laboratories.
[1] Le, X.C., Ma, M. (1998). Speciation of arsenic compounds by using ion-pair chromatography with atomic spectrometry and mass spectrometry detection. Journal of Chromatography A, 805(1-2), 55-64. View Source
Tetramethylarsonium Application Scenarios
Food and Environmental Speciation Analysis
Tetramethylarsonium is an essential certified reference standard for laboratories performing arsenic speciation analysis in seafood, rice, and environmental water samples. Its low LOD of 7.6 ng in HPLC-AAS [1] and baseline chromatographic resolution from arsenobetaine and arsenocholine in under 12 minutes [2] enable accurate quantification of this specific organic arsenic species. Given that tetramethylarsonium can constitute up to 5.8% of total arsenic in rice [3] and up to 87.1% of water-soluble arsenic in sea anemones [4], its precise measurement is critical for distinguishing low-toxicity organic arsenic from highly toxic inorganic forms in dietary exposure assessments.
Arsenic Genotoxicity Reference Compound
In mechanistic toxicology studies, tetramethylarsonium serves as a unique positive control for organic arsenic-induced DNA damage. It is one of only two organic arsenicals (alongside tetraphenylarsonium) that demonstrated significant genotoxicity in the TK6 human lymphoblastoid Comet assay at 10 mM, while arsenobetaine, MMA, and DMA were negative [1]. This differential activity makes tetramethylarsonium indispensable for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of arsenic genotoxicity and for validating in vitro screening assays intended to identify potentially hazardous organoarsenicals.
Orthorhombic Superoxide and Conductor Template
Tetramethylarsonium is the preferred cation for synthesizing orthorhombic superoxide ammoniates, as its incorporation yields the orthorhombic [As(CH₃)₄](O₂)·2NH₃ structure, contrasting with the monoclinic ammonium analogue [1]. In molecular conductor research, the tetramethylarsonium salt of Pd(dmit)₂ exhibits distinct solid-state packing and electrical conductivity compared to its tetramethylammonium counterpart [2]. Researchers developing novel low-dimensional magnetic materials or organic conductors should specifically procure the arsonium salt to achieve the desired orthorhombic crystal symmetry or tailored electronic properties.
Marine Arsenic Biotransformation Marker
The tetramethylarsonium ion is a terminal methylation product in the biotransformation of inorganic arsenic by marine organisms. Its presence in predator species (e.g., sea anemones at 24.6–87.1% of total water-soluble arsenic [1]) and its rapid, unmetabolized urinary excretion in mammals [2] establish it as a reliable biomarker for tracking the flow of fully methylated arsenic through marine food webs. Ecological chemists and marine biologists require authentic tetramethylarsonium standards to calibrate LC-MS methods for quantifying this specific species in tissue extracts and assessing the efficiency of arsenic detoxification pathways.
Application
Selection Property
Validation Focus
Food & Environmental Speciation
High‑sensitivity HPLC speciation with low LOD
Trace‑level quantification in food, water, and marine tissues
Arsenic Genotoxicity Reference
Differential genotoxicity in human lymphoblastoid cells (TK6)
SAR studies and in vitro hazard screening
Orthorhombic Superoxide/Conductor Template
Cation‑directed orthorhombic crystal symmetry
Crystal engineering of magnetic materials & molecular conductors
Marine Biotransformation Marker
Terminal methylation product marker for marine arsenic cycling
LC‑MS calibration for biotransformation pathway studies
[1] Blais, J.S., Momplaisir, G.M., Marshall, W.D. (1990). Determination of arsenobetaine, arsenocholine, and tetramethylarsonium cations by liquid chromatography-thermochemical hydride generation-atomic absorption spectrometry. Analytical Chemistry, 62(11), 1161-1166. View Source
[2] Le, X.C., Ma, M. (1998). Speciation of arsenic compounds by using ion-pair chromatography with atomic spectrometry and mass spectrometry detection. Journal of Chromatography A, 805(1-2), 55-64. View Source
[3] Hansen, H.R., Raab, A., Price, A.H., Duan, G., Zhu, Y., Norton, G.J., Feldmann, J., Meharg, A.A. (2011). Identification of tetramethylarsonium in rice grains with elevated arsenic content. Journal of Environmental Monitoring, 13(1), 32-34. View Source
[4] Sloth, J.J., Julshamn, K., Lundebye, A.K. (2007). Unusual arsenic speciation in sea anemones. Chemosphere, 66(8), 1534-1542. View Source
[5] Guillamet, E., Creus, A., Ponti, J., Sabbioni, E., Fortaner, S., Marcos, R. (2004). In vitro DNA damage by arsenic compounds in a human lymphoblastoid cell line (TK6) assessed by the alkaline Comet assay. Mutagenesis, 19(2), 129-135. View Source
[6] Dietzel, P.D.C., Kremer, R.K., Jansen, M. (2007). Superoxide compounds of the large pseudo-alkali-metal ions tetramethylammonium, -phosphonium, and -arsonium. Chemistry—An Asian Journal, 2(1), 66-75. View Source
[7] Kobayashi, A., Kim, H., Sasaki, Y., Murata, K., Kato, R., Kobayashi, H. (1990). Crystal and electronic structures of new molecular conductors tetramethylammonium and tetramethylarsonium complexes of Pd(dmit)₂. Journal of the Chemical Society, Faraday Transactions, 86(11), 1913-1919. View Source
[8] Shiomi, K., Horiguchi, Y., Kaise, T. (1988). Acute toxicity and rapid excretion in urine of tetramethylarsonium salts found in some marine animals. Applied Organometallic Chemistry, 2(4), 385-389. View Source
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